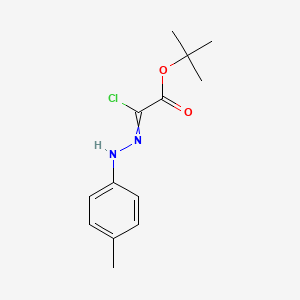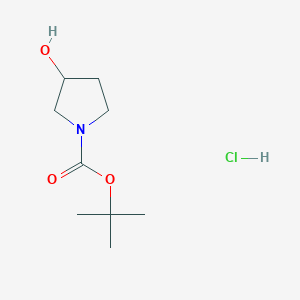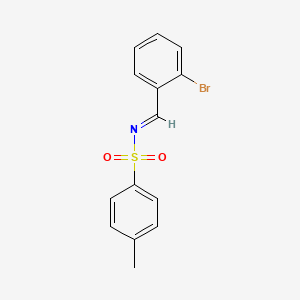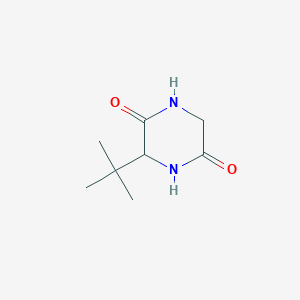
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate is an organic compound that features a hydrazone functional group. This compound is of interest due to its potential applications in various fields of chemistry and biology. The presence of the hydrazone group makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate typically involves the reaction of tert-butyl 2-chloroacetate with p-tolylhydrazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like ethanol. The reaction conditions are generally mild, and the product is obtained in good yield after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydrazone group can be oxidized to form azo compounds or reduced to form hydrazines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted hydrazones.
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazines.
Wissenschaftliche Forschungsanwendungen
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its ability to form stable hydrazone linkages with biological molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate involves its ability to form stable hydrazone linkages. This property allows it to interact with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity with nucleophiles and electrophiles suggests it could modulate biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
Methyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate: Similar structure but with a methyl ester group.
Uniqueness
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its ethyl and methyl counterparts .
Eigenschaften
Molekularformel |
C13H17ClN2O2 |
|---|---|
Molekulargewicht |
268.74 g/mol |
IUPAC-Name |
tert-butyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-5-7-10(8-6-9)15-16-11(14)12(17)18-13(2,3)4/h5-8,15H,1-4H3 |
InChI-Schlüssel |
QRPZPTLFYCOBRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)OC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13643023.png)









![(R)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine](/img/structure/B13643071.png)
![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B13643072.png)


